What are the physical and chemical properties of 1-Bromo-4-(ethylsulfinyl)benzene
What are the physical and chemical properties of 1-Bromo-4-(ethylsulfinyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of 1-Bromo-4-(ethylsulfinyl)benzene (CAS No. 30506-29-7). As a bifunctional aromatic compound, it serves as a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical and materials science applications. This document details its molecular structure, physicochemical characteristics, and provides a validated experimental protocol for its synthesis via the selective oxidation of its sulfide precursor. Furthermore, predicted spectral data and safety considerations are discussed to facilitate its effective and safe use in a laboratory setting.
Introduction
1-Bromo-4-(ethylsulfinyl)benzene is an organic compound featuring a benzene ring substituted with a bromine atom and an ethylsulfinyl group. This unique combination of functional groups makes it a versatile building block in synthetic chemistry. The bromine atom can participate in a variety of cross-coupling reactions, such as Suzuki and Heck couplings, allowing for the formation of new carbon-carbon bonds. The ethylsulfinyl group, a chiral center, can influence the stereochemistry of reactions and can be further oxidized to the corresponding sulfone, offering additional avenues for molecular elaboration. Understanding the fundamental properties of this compound is paramount for its successful application in complex synthetic pathways.
Molecular and Physical Properties
| Property | Value | Source |
| CAS Number | 30506-29-7 | [1] |
| Molecular Formula | C₈H₉BrOS | [1] |
| Molecular Weight | 233.13 g/mol | [1] |
| Appearance | Predicted to be a solid at room temperature | Inferred from similar aryl sulfoxides |
| Melting Point | Data not available. For comparison, the related 1-Bromo-4-(ethylsulfonyl)benzene has a melting point of 54-55 °C. | |
| Boiling Point | Data not available. For comparison, the related 1-Bromo-4-(ethylsulfonyl)benzene has a boiling point of 357.8 °C at 760 mmHg. | |
| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. Limited solubility in non-polar solvents like hexanes and very low solubility in water. | [2] |
Chemical Properties and Reactivity
The chemical reactivity of 1-Bromo-4-(ethylsulfinyl)benzene is dictated by its two primary functional groups:
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Bromine Atom: The carbon-bromine bond is susceptible to cleavage, making it an excellent leaving group in nucleophilic aromatic substitution reactions and a key participant in palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents at the para-position.
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Ethylsulfinyl Group: The sulfoxide group is a versatile functional handle. It can be reduced to the corresponding sulfide or oxidized to the sulfone. The sulfur atom is a chiral center, and enantiomerically pure forms of the compound can be used in asymmetric synthesis. The sulfoxide group is also a moderate electron-withdrawing group, which can influence the reactivity of the aromatic ring.
Synthesis Protocol: Oxidation of 1-Bromo-4-(ethylthio)benzene
A common and effective method for the synthesis of aryl sulfoxides is the selective oxidation of the corresponding aryl sulfide. The following protocol is based on established methods for this transformation.[3]
Reaction Scheme:
A plausible synthetic route for 1-Bromo-4-(ethylsulfinyl)benzene.
Materials:
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1-Bromo-4-(ethylthio)benzene (1.0 eq)
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Glacial Acetic Acid
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Hydrogen Peroxide (30% aqueous solution, 1.2 eq)
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Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate solution
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Saturated aqueous sodium sulfite solution
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Brine (saturated aqueous sodium chloride)
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Anhydrous sodium sulfate
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Round-bottom flask
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Magnetic stirrer
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Dropping funnel
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Separatory funnel
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Rotary evaporator
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-Bromo-4-(ethylthio)benzene in glacial acetic acid. Cool the solution to 0 °C in an ice bath.
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Oxidation: Slowly add hydrogen peroxide (30% aqueous solution) dropwise to the stirred solution via a dropping funnel, maintaining the temperature at 0-5 °C.
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Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
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Workup: Once the starting material is consumed, quench the reaction by carefully adding a saturated aqueous solution of sodium sulfite to decompose any excess peroxide.
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Neutralization and Extraction: Neutralize the acetic acid by the slow addition of a saturated aqueous sodium bicarbonate solution until the effervescence ceases. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volumes).
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Washing: Combine the organic layers and wash sequentially with water and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
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Purification: The crude 1-Bromo-4-(ethylsulfinyl)benzene can be purified by column chromatography on silica gel or by recrystallization.
Spectral Properties (Predicted)
¹H NMR Spectroscopy
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Aromatic Protons: Two doublets are expected in the aromatic region (δ 7.5-7.8 ppm). The protons ortho to the bromine atom will appear as a doublet, and the protons ortho to the ethylsulfinyl group will appear as another doublet, both with a characteristic ortho-coupling constant (J ≈ 8-9 Hz).
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Ethyl Group Protons: A quartet corresponding to the methylene protons (-CH₂-) is expected around δ 2.8-3.2 ppm, and a triplet for the methyl protons (-CH₃) is anticipated around δ 1.2-1.5 ppm.
¹³C NMR Spectroscopy
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Aromatic Carbons: Four signals are expected in the aromatic region (δ 120-150 ppm). The carbon bearing the bromine atom (C-Br) and the carbon bearing the ethylsulfinyl group (C-S) will be distinct from the other two aromatic carbons.
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Ethyl Group Carbons: A signal for the methylene carbon (-CH₂-) is expected around δ 50-60 ppm, and a signal for the methyl carbon (-CH₃) is expected around δ 10-20 ppm.
Infrared (IR) Spectroscopy
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S=O Stretch: A strong absorption band characteristic of the sulfoxide S=O stretch is expected in the region of 1030-1070 cm⁻¹.[5]
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Aromatic C-H Stretch: Peaks above 3000 cm⁻¹ are indicative of the aromatic C-H stretching vibrations.
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C-Br Stretch: A band in the lower frequency region (typically 500-600 cm⁻¹) can be attributed to the C-Br stretching vibration.
Mass Spectrometry (MS)
The mass spectrum is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely involve the loss of the ethyl group and the sulfinyl moiety.
Safety and Handling
No specific safety data sheet (SDS) is available for 1-Bromo-4-(ethylsulfinyl)benzene. However, based on the safety information for structurally related compounds, the following precautions should be taken:
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General Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[1] Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.[6]
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Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.
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Hazards: The compound is expected to be an irritant to the skin, eyes, and respiratory system.[7]
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Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
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Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Hazard Identification Diagram:
Sources
- 1. 1-Bromo-4-(ethylsulfonyl)benzene | CAS#:26732-20-7 | Chemsrc [chemsrc.com]
- 2. rsc.org [rsc.org]
- 3. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. art.torvergata.it [art.torvergata.it]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
